
2,4-Diethyl-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is characterized by the presence of two ethyl groups and one methyl group attached to the cyclohexane ring. Cycloalkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms, making them relatively stable.
Méthodes De Préparation
The synthesis of 2,4-Diethyl-1-methylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexane. This process typically uses ethyl halides and methyl halides as alkylating agents in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for cycloalkanes like this compound may involve catalytic hydrogenation of aromatic compounds. For example, the hydrogenation of ethylbenzene in the presence of a suitable catalyst, such as palladium on carbon, can yield the desired cycloalkane.
Analyse Des Réactions Chimiques
2,4-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups into alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens (Cl2 or Br2) and a suitable catalyst, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-Diethyl-1-methylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and conformational analysis. Researchers investigate its behavior under various reaction conditions to understand the principles of organic chemistry.
Biology: In biological research, cycloalkanes like this compound are used as reference compounds to study the metabolism and biotransformation of hydrocarbons in living organisms.
Medicine: While not a common pharmaceutical compound, it can serve as a precursor or intermediate in the synthesis of more complex molecules with potential medicinal properties.
Industry: In the industrial sector, cycloalkanes are used as solvents, lubricants, and starting materials for the production of various chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Diethyl-1-methylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s carbon-hydrogen bonds are broken, and new carbon-oxygen bonds are formed, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved in these reactions are typically the carbon atoms in the cyclohexane ring and the substituent groups.
Comparaison Avec Des Composés Similaires
2,4-Diethyl-1-methylcyclohexane can be compared with other similar cycloalkanes, such as:
Cyclohexane: The parent compound of this compound, which lacks the ethyl and methyl substituents.
Methylcyclohexane: A cyclohexane derivative with a single methyl group attached to the ring.
Ethylcyclohexane: A cyclohexane derivative with a single ethyl group attached to the ring.
1,2-Diethylcyclohexane: A cyclohexane derivative with two ethyl groups attached to adjacent carbon atoms in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties compared to other cycloalkanes.
Propriétés
Numéro CAS |
61142-70-9 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
2,4-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-7-6-9(3)11(5-2)8-10/h9-11H,4-8H2,1-3H3 |
Clé InChI |
IOHRVVBGMVEXIN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C(C1)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


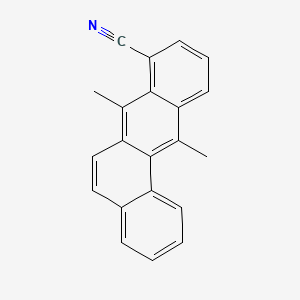
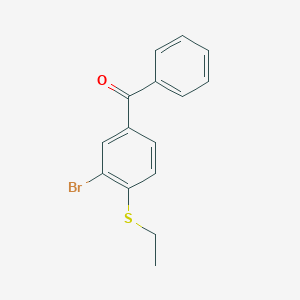
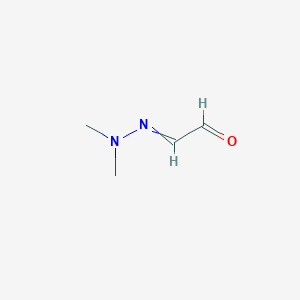

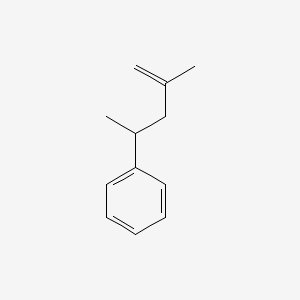
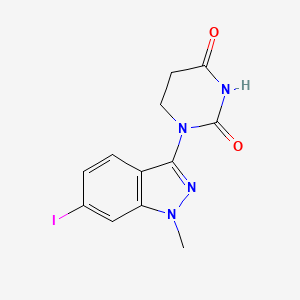
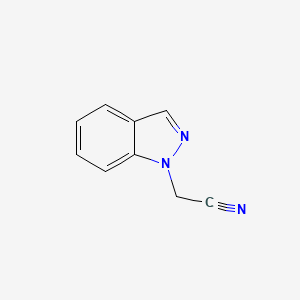

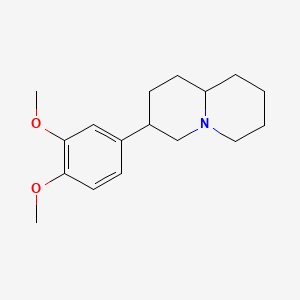

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
